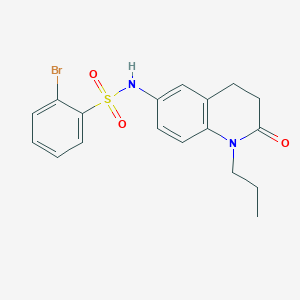
2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This compound can be synthesized by a multi-step reaction process starting from commercially available 2-aminobenzene-1-sulfonamide. The synthesis involves the formation of a tetrahydroquinoline ring system and the introduction of a propyl and a bromo substituent onto the ring.Molecular Structure Analysis
The chemical structure of this compound can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.Chemical Reactions Analysis
The importance of the NH-sulfonamide was apparent after both the N-methylsulfonamide and amide-linked derivatives showed a complete loss in activity .Aplicaciones Científicas De Investigación
Antitumor Activity
- Novel Antitumor Agents : Some novel tetrahydroquinoline derivatives, including those with sulfonamide moieties, have demonstrated significant in vitro antitumor activity. These compounds were found to be more potent than the reference drug Doxorubicin in certain cases (Alqasoumi et al., 2010).
Synthesis and Characterization
- Synthetic Methods : Research has focused on the synthesis of various derivatives of tetrahydroquinoline. These studies provide insights into the efficient synthesis and structural characterization of these compounds (Croce et al., 2006), (Cremonesi et al., 2010).
Photodynamic Therapy
- Photosensitizer for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized. These compounds exhibit properties useful for photodynamic therapy, an alternative treatment for cancer (Pişkin et al., 2020), (Öncül et al., 2022).
Antiviral Activity
- Antiviral Agents : Certain quinazolinone derivatives have shown potential as antiviral agents, with effectiveness against viruses such as HIV, HSV, and vaccinia (Selvam et al., 2010).
Catalytic Applications
- Transfer Hydrogenation Catalysts : Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts for transfer hydrogenation reactions (Dayan et al., 2013).
Antimicrobial Agents
- Antimicrobial Activity : Some quinoline-sulfonamide hybrids have been synthesized and evaluated for antimicrobial properties, showing potential against various bacteria and fungi (Jagani et al., 2011), (Vanparia et al., 2013).
Drug Design and Molecular Interaction
- Drug Design : Research into the molecular interactions between human carbonic anhydrases and benzenesulfonamides has contributed to the design of selective inhibitors for specific isoforms (Bruno et al., 2017).
Propiedades
IUPAC Name |
2-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-11-21-16-9-8-14(12-13(16)7-10-18(21)22)20-25(23,24)17-6-4-3-5-15(17)19/h3-6,8-9,12,20H,2,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXIGMYXNRSNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

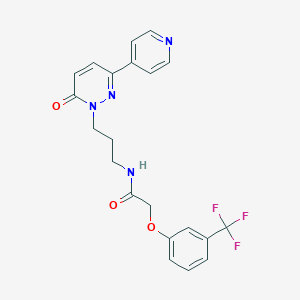
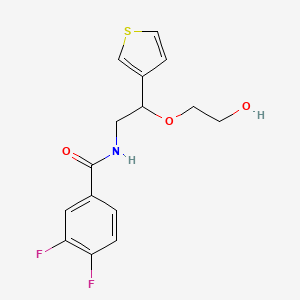
![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2612351.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2612352.png)
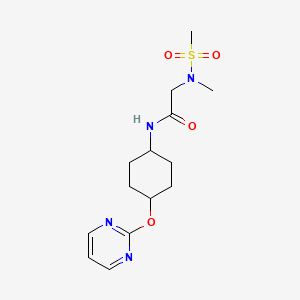

![N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B2612358.png)
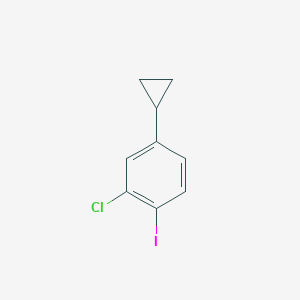
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)
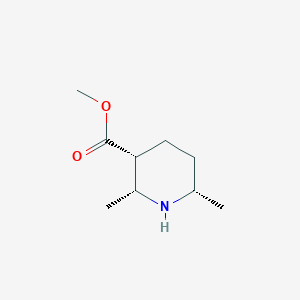
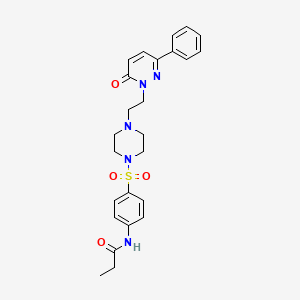
![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)
![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)